4-Nitrophenyl 4-chloro-3-nitrobenzene-1-sulfonate
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Overview
Description
4-Nitrophenyl 4-chloro-3-nitrobenzene-1-sulfonate is an organic compound that belongs to the class of nitroaromatic compounds It is characterized by the presence of nitro groups, a chloro group, and a sulfonate group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 4-chloro-3-nitrobenzene-1-sulfonate typically involves multiple steps. One common method is the nitration of chlorobenzene to produce 4-chloronitrobenzene, followed by sulfonation to introduce the sulfonate group. The reaction conditions often include the use of concentrated sulfuric acid and nitric acid at controlled temperatures to ensure the selective introduction of nitro and sulfonate groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl 4-chloro-3-nitrobenzene-1-sulfonate can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Oxidation: Strong oxidizing agents like potassium permanganate
Major Products Formed
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds.
Oxidation: Oxidized aromatic compounds.
Scientific Research Applications
4-Nitrophenyl 4-chloro-3-nitrobenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pharmaceuticals.
Biology: Employed in enzyme assays and as a substrate for studying enzyme kinetics.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the manufacture of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 4-Nitrophenyl 4-chloro-3-nitrobenzene-1-sulfonate involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the sulfonate group can enhance solubility and reactivity. The compound may act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenol: Similar in structure but lacks the chloro and sulfonate groups.
4-Chloronitrobenzene: Lacks the sulfonate group but has similar reactivity.
4-Nitrotoluene: Contains a methyl group instead of a sulfonate group .
Uniqueness
4-Nitrophenyl 4-chloro-3-nitrobenzene-1-sulfonate is unique due to the combination of nitro, chloro, and sulfonate groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
64910-69-6 |
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Molecular Formula |
C12H7ClN2O7S |
Molecular Weight |
358.71 g/mol |
IUPAC Name |
(4-nitrophenyl) 4-chloro-3-nitrobenzenesulfonate |
InChI |
InChI=1S/C12H7ClN2O7S/c13-11-6-5-10(7-12(11)15(18)19)23(20,21)22-9-3-1-8(2-4-9)14(16)17/h1-7H |
InChI Key |
YMQHJQXSXMMKLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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